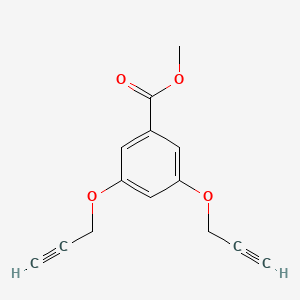

Methyl 3,5-Bis(propargyloxy)benzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3,5-bis(prop-2-ynoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVUCTGIMYZCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393716 | |

| Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768387-51-5 | |

| Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Bis Propargyloxy Benzoate

Established Synthetic Pathways from Methyl 3,5-Dihydroxybenzoate (B8624769)

The conversion of Methyl 3,5-dihydroxybenzoate to Methyl 3,5-bis(propargyloxy)benzoate is typically achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method involves the dialkylation of the two hydroxyl groups on the aromatic ring.

The most common method for synthesizing Methyl 3,5-bis(propargyloxy)benzoate is the reaction of Methyl 3,5-dihydroxybenzoate with a propargyl halide, typically propargyl bromide. chemicalbook.commdpi.com The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of the propargyl bromide.

Anhydrous potassium carbonate (K₂CO₃) is a frequently used base for this transformation. chemicalbook.commdpi.com The choice of solvent is crucial, with anhydrous dimethylformamide (DMF) being a common medium for this reaction. chemicalbook.commdpi.com In a typical procedure, Methyl 3,5-dihydroxybenzoate is dissolved in anhydrous DMF, followed by the addition of anhydrous potassium carbonate. chemicalbook.com Propargyl bromide is then added to the mixture, which is heated to facilitate the reaction. chemicalbook.commdpi.com This process results in the formation of the desired di-substituted product, along with the potential for a mono-substituted byproduct. mdpi.comfordham.edu

| Starting Material | Alkylating Agent | Base | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Methyl 3,5-dihydroxybenzoate | Propargyl bromide | K₂CO₃ | DMF | None specified | Not specified | Not specified | 81% | chemicalbook.com |

| Methyl 3,5-dihydroxybenzoate | Propargyl bromide | K₂CO₃ | DMF | 18-crown-6 (B118740) | 80 °C | 48 h | Not specified for di-alkylated product | mdpi.com |

| Methyl 3,5-dihydroxybenzoate (Analogous Reaction) | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | None specified | 80 °C | 3 h | 49% (overall) | fordham.edu |

To improve reaction efficiency and yield, catalytic approaches and optimization of reaction parameters are employed. A phase-transfer catalyst, such as 18-crown-6, can be utilized in the reaction. mdpi.com This catalyst helps to solubilize the potassium carbonate in the organic solvent, thereby increasing the concentration of the active base and accelerating the rate of alkylation. mdpi.com

Reaction optimization is critical to maximize the yield of the desired di-substituted product while minimizing the formation of the mono-alkylated intermediate. fordham.edu Key parameters for optimization include the stoichiometry of the reactants, reaction temperature, and choice of solvent. Research on analogous alkylations has shown that using an excess of the alkylating agent (e.g., 2.1 equivalents) and the base (e.g., 2.0 equivalents) can drive the reaction towards completion and favor the formation of the di-substituted product. fordham.edu

The choice of solvent also plays a significant role. While acetone (B3395972) can be used, solvents like DMF often lead to better results, particularly for less reactive alkyl halides, by allowing for higher reaction temperatures. fordham.edu For instance, increasing the temperature from 60 °C to 80 °C in DMF has been shown to improve the yield of the di-alkylated product in related syntheses. fordham.edu A high-yield synthesis described using 2.5 equivalents of both potassium carbonate and propargyl bromide relative to Methyl 3,5-dihydroxybenzoate in DMF resulted in an 81% yield of the final product. chemicalbook.com

Purification and Characterization of the Intermediate in Advanced Synthesis

Following the synthesis, Methyl 3,5-bis(propargyloxy)benzoate must be purified to remove unreacted starting materials, the mono-alkylated byproduct, and other impurities. Standard laboratory techniques are employed for this purpose. The crude product mixture is often subjected to a workup procedure that may involve filtration to remove the inorganic base, followed by extraction. mdpi.comnih.gov

Purification is commonly achieved through column chromatography on silica (B1680970) gel. mdpi.comfordham.edu A solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) is used as the eluent to separate the components based on their polarity. mdpi.com An alternative purification method is recrystallization from a suitable solvent system, such as ethyl acetate/hexane, which can yield the product as off-white crystals. chemicalbook.com

The identity and purity of the synthesized Methyl 3,5-bis(propargyloxy)benzoate are confirmed through various analytical and spectroscopic methods. Thin-layer chromatography (TLC) is used to monitor the reaction progress and assess the purity of the final product. chemicalbook.com The definitive structure is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and elemental analysis. chemicalbook.com

| Analysis | Data |

|---|---|

| Molecular Formula | C₁₄H₁₂O₄ |

| ¹H-NMR (CDCl₃) | δ 2.55 (t, J=2.47Hz, 2H), 3.91 (s, 3H), 4.72 (d, J=2.47Hz, 4H), 6.81 (t, J=2.20Hz, 1H), 7.29 (d, J=2.20Hz, 2H) |

| ¹³C-NMR (CDCl₃) | δ 52.4, 56.0, 76.0, 77.9, 107.5, 108.8, 132.0, 157.8, 158.4 |

| Elemental Analysis | Calculated: C 68.83, H 4.95 |

| Measured: C 68.76, H 4.95 |

Applications in Orthogonal Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org This reaction is noted for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a cornerstone of click chemistry. organic-chemistry.org The two propargyloxy groups on Methyl 3,5-bis(propargyloxy)benzoate serve as reactive sites for these cycloadditions, allowing the molecule to act as a difunctional linker or core.

Mechanistic Considerations of CuAAC with Terminal Alkynes of Methyl 3,5-Bis(propargyloxy)benzoate

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. While initial theories proposed a mononuclear copper species, substantial evidence from kinetic and computational studies points to the critical role of a dinuclear copper intermediate in the kinetically favored pathway. nih.govnih.gov

The catalytic cycle, as it applies to one of the terminal alkyne groups of Methyl 3,5-bis(propargyloxy)benzoate, is generally understood as follows:

Coordination and Deprotonation: A copper(I) ion first coordinates to the π-system of a terminal alkyne on the benzoate (B1203000) derivative. This coordination increases the acidity of the terminal proton. nih.gov

Formation of Copper Acetylide: In the presence of a base, the terminal proton is removed, leading to the formation of a copper(I) acetylide. Kinetic studies suggest that a second copper(I) ion is involved, forming a dinuclear μ-acetylide complex, which is the key catalytically active species. nih.govnih.gov

Azide (B81097) Coordination and Cycloaddition: An organic azide coordinates to the copper center of the acetylide complex. This is followed by the cycloaddition step, where the azide attacks the acetylide, leading to a six-membered copper-containing ring intermediate (a cuprate (B13416276) triazolide). nih.gov

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst, which can then engage the second alkyne group on the Methyl 3,5-bis(propargyloxy)benzoate molecule or enter a new catalytic cycle. nih.gov

The reaction rate is typically second order with respect to the copper(I) concentration, supporting the involvement of dinuclear copper species in the rate-determining step. nih.govnih.gov

Ligand Systems and Solvent Effects in CuAAC Efficiency

The efficiency of the CuAAC reaction with Methyl 3,5-bis(propargyloxy)benzoate is profoundly influenced by the choice of ligands and solvents. Ligands are crucial for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, as well as for accelerating the reaction rate. nih.govbeilstein-journals.org

Ligand Systems: A variety of ligand systems have been developed to enhance CuAAC reactions. Polydentate nitrogen ligands, such as tris(2-aminoethyl)amine (B1216632) (tren) derivatives like hexabenzyltren, form stable complexes with Cu(I) and can be highly effective catalysts, even at low concentrations. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that significantly stabilize copper(I) intermediates and allow for catalyst loading to be reduced while maintaining high activity. organic-chemistry.org The choice of ligand can be critical when constructing larger, more complex structures like dendrimers from a core such as Methyl 3,5-bis(propargyloxy)benzoate, where reaction efficiency at each step is paramount. nih.gov

Interactive Data Table: Common Ligand Systems for CuAAC

| Ligand Type | Example | Key Advantages |

|---|---|---|

| Polydentate Amines | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) in aqueous solutions, accelerates reaction. |

| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | High stability, allows for very low catalyst loading. beilstein-journals.org |

Solvent Effects: The reaction medium plays a significant role in the kinetics and yield of the CuAAC. While the reaction can proceed in a variety of organic solvents, polar aprotic solvents like DMF and DMSO are often favored for their ability to dissolve reactants and catalyst components. nih.gov Notably, aqueous conditions or mixtures of water with organic co-solvents (e.g., t-BuOH/H₂O) can lead to a significant rate acceleration. organic-chemistry.org Recently, greener, biomass-derived solvents such as Cyrene™ have also been shown to be effective media for CuAAC reactions, offering a more sustainable alternative. nih.gov The choice of solvent for reactions involving Methyl 3,5-bis(propargyloxy)benzoate would depend on the solubility of the azide partner and the desired reaction conditions. For example, in the synthesis of water-soluble dendrimers, an aqueous solvent system would be preferred.

Regioselectivity and Yield Optimization in Triazole Formation

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed pathway almost exclusively yields the 1,4-regioisomer. organic-chemistry.org This selectivity is a direct consequence of the stepwise, copper-mediated mechanism, which dictates the orientation of the azide and alkyne components during the cycloaddition step. nih.gov When Methyl 3,5-bis(propargyloxy)benzoate reacts with an azide, the formation of two 1,4-disubstituted triazole rings is expected with high fidelity.

Yield Optimization: To achieve high yields, several factors must be optimized:

Catalyst System: The most common catalyst is generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate. nih.gov Alternatively, using a pre-formed, air-stable Cu(I) complex with a suitable ligand can provide more consistent results. nih.govbeilstein-journals.org

Stoichiometry: For the synthesis of bis-triazoles from Methyl 3,5-bis(propargyloxy)benzoate, slightly more than two equivalents of the azide reactant are typically used to ensure complete conversion of both alkyne groups.

Atmosphere: While many modern ligand systems allow the reaction to be run in the presence of air, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions, such as the homocoupling of alkynes (Glaser coupling), thereby improving the yield of the desired triazole product. beilstein-journals.org

Concentration and Temperature: Reactions are typically run at room temperature, although gentle heating may be used to accelerate slow reactions. The concentrations of reactants should be sufficient to ensure a reasonable reaction rate without causing precipitation issues.

Integration with Other Bioorthogonal Reactions for Complex Architectures

The true power of click chemistry is realized when different orthogonal reactions are used in concert to build sophisticated molecular architectures. biochempeg.com Bioorthogonal reactions are those that can proceed in a biological environment without interfering with native biochemical processes. rsc.org The alkyne groups of Methyl 3,5-bis(propargyloxy)benzoate can participate in CuAAC, while other functionalities can be incorporated into the reacting partners to allow for subsequent, orthogonal transformations.

For instance, a complex architecture could be assembled by first reacting Methyl 3,5-bis(propargyloxy)benzoate with an azide that also contains a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO or BCN). rsc.org The terminal alkynes of the benzoate core would react via CuAAC, leaving the strained alkyne untouched. This new molecule could then undergo a second, copper-free click reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a different azide-functionalized molecule. nobelprize.org This sequential approach allows for the precise and controlled assembly of multifunctional structures.

Other bioorthogonal reactions that could be integrated with the CuAAC chemistry of Methyl 3,5-bis(propargyloxy)benzoate include:

Inverse-Electron-Demand Diels-Alder (IEDDA): A rapid reaction between a tetrazine and a strained alkene (like trans-cyclooctene) that is orthogonal to both CuAAC and SPAAC. nobelprize.org

Cysteine-2-cyanobenzothiazole (CBT) condensation: A reaction used to link molecules containing these specific functional groups. biochempeg.com

By using Methyl 3,5-bis(propargyloxy)benzoate as a central scaffold, researchers can design synthetic pathways that leverage multiple orthogonal reactions to create precisely defined polymers, dendrimers, or bioconjugates with diverse functionalities. biochempeg.comresearchgate.net This strategy is fundamental to advancing fields such as drug delivery, molecular imaging, and materials science.

Methyl 3,5 Bis Propargyloxy Benzoate in Precision Polymer Synthesis

Construction of Advanced Polymer Architectures

The bifunctional nature of methyl 3,5-bis(propargyloxy)benzoate, possessing two reactive alkyne sites, makes it an ideal central core or branching unit for the synthesis of various advanced polymer architectures. Through controlled, step-wise reactions, polymers with well-defined shapes and sizes can be fabricated.

Dendrimers are perfectly branched, monodisperse macromolecules with a symmetrical, tree-like structure, while hyperbranched polymers have a more irregular, randomly branched structure. thno.org The precise architecture of methyl 3,5-bis(propargyloxy)benzoate allows it to act as a core molecule from which dendritic or hyperbranched structures can be grown.

Synthesis of Dendrimers and Hyperbranched Polymers

Design Principles of Glycodendrimers and Glycodentromers

Glycodendrimers are a class of dendrimers with carbohydrate moieties on their periphery. These structures are of significant interest in biomedical applications due to their ability to mimic the multivalent interactions of carbohydrates on cell surfaces. The design of glycodendrimers often involves a central scaffold to which carbohydrate-containing branches are attached. Methyl 3,5-bis(propargyloxy)benzoate can serve as this central scaffold. The two propargyl groups provide anchor points for the attachment of azide-functionalized carbohydrate units via the CuAAC reaction. This modular approach allows for the precise control over the number and spacing of the sugar moieties, which is crucial for their biological activity.

Iterative Growth (IEG) and Divergent Synthetic Approaches

The synthesis of dendrimers from a central core, such as methyl 3,5-bis(propargyloxy)benzoate, is typically achieved through a divergent approach. diva-portal.org This method involves a series of sequential reactions that build the dendrimer outwards from the core, generation by generation.

In a typical divergent synthesis starting with methyl 3,5-bis(propargyloxy)benzoate, the two alkyne groups would react with a molecule that contains both an azide (B81097) group and two protected functional groups (e.g., protected alcohols or amines). After the click reaction, the protecting groups are removed, revealing new reactive sites. This two-step process of reaction and deprotection is repeated iteratively to build up the dendritic structure. The number of terminal groups doubles with each generation, leading to an exponential growth in size and functionality. nih.gov The high efficiency of the click reaction is critical in this process to ensure that each step proceeds to completion, thereby maintaining the monodispersity of the resulting dendrimer. nih.gov

The bifunctional nature of methyl 3,5-bis(propargyloxy)benzoate also lends itself to the fabrication of star-shaped polymers. In this "arm-first" approach, pre-synthesized polymer chains ("arms") with a terminal azide group are reacted with the methyl 3,5-bis(propargyloxy)benzoate core. The click reaction efficiently links two polymer arms to the central core, resulting in a simple A2B-type star polymer (where A represents the polymer arm and B is the core). This method allows for the creation of star polymers with well-defined arm lengths and functionalities.

While less common, the propargyl groups on methyl 3,5-bis(propargyloxy)benzoate could potentially be utilized in the synthesis of cyclic polymers through intramolecular cyclization reactions under high dilution conditions, although this application is not as widely documented.

Sequence-controlled polymers are macromolecules in which the monomer units are arranged in a specific, defined order. The development of synthetic methods to achieve this level of control is a major goal in polymer chemistry. While the primary role of methyl 3,5-bis(propargyloxy)benzoate is often as a branching or core unit, it could theoretically be incorporated into a polymer backbone in a sequence-specific manner. For instance, in a step-growth polymerization with a monomer containing two different functional groups (e.g., an azide and another reactive group), methyl 3,5-bis(propargyloxy)benzoate could be introduced at specific points in the chain to create a defined sequence.

Functionalization Strategies within Living/Controlled Polymerization Techniques

Living/controlled polymerization techniques, such as living anionic polymerization, provide excellent control over polymer molecular weight and distribution. researchgate.net A key feature of these methods is the presence of a reactive chain end that can be further functionalized.

Conjugation via Reversible Deactivation Radical Polymerization (RDRP)

Reversible Deactivation Radical Polymerization (RDRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures. The incorporation of functional monomers, such as Methyl 3,5-Bis(propargyloxy)benzoate, into RDRP processes allows for the preparation of polymers with reactive handles that can be further modified, opening avenues for advanced materials with tailored properties. The propargyloxy groups on the benzoate (B1203000) ring serve as valuable alkyne functionalities, which are amenable to a variety of highly efficient post-polymerization modification reactions.

Integration with RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile RDRP method that can be used to polymerize a wide range of monomers under various reaction conditions. The integration of Methyl 3,5-Bis(propargyloxy)benzoate as a comonomer in a RAFT polymerization process allows for the synthesis of well-defined copolymers with pendant alkyne groups distributed along the polymer backbone.

The general mechanism for RAFT polymerization involves a chain transfer agent (CTA), which reversibly deactivates the propagating radical chains, allowing for controlled growth. By copolymerizing a standard monomer (e.g., methyl methacrylate (B99206) or styrene) with Methyl 3,5-Bis(propargyloxy)benzoate, a statistical copolymer is formed where the alkyne functionalities are incorporated along the chain. The presence of these groups does not typically interfere with the RAFT process, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The resulting alkyne-functionalized polymers are valuable precursors for further modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. This allows for the quantitative introduction of a wide array of functionalities, such as bioactive molecules, imaging agents, or other polymers, onto the polymer backbone.

Below is an illustrative data table for the RAFT copolymerization of Methyl Methacrylate (MMA) with Methyl 3,5-Bis(propargyloxy)benzoate (MPB).

| Entry | [MMA]:[MPB]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:5:1:0.2 | 6 | 85 | 9,200 | 9,500 | 1.15 |

| 2 | 100:10:1:0.2 | 6 | 82 | 10,100 | 10,400 | 1.18 |

| 3 | 100:20:1:0.2 | 6 | 78 | 11,800 | 12,200 | 1.21 |

This is a hypothetical data table for illustrative purposes.

Controlled Functionalization of Polymer Backbones

The primary advantage of incorporating Methyl 3,5-Bis(propargyloxy)benzoate into polymers via RDRP is the ability to achieve controlled functionalization of the polymer backbone. The pendant propargyloxy groups act as "clickable" handles for post-polymerization modification. The high efficiency and orthogonality of the CuAAC reaction allow for the attachment of various azide-containing molecules to the polymer backbone under mild conditions, without affecting the polymer's structural integrity.

This strategy enables the precise tuning of the polymer's properties by varying the nature and density of the attached functional groups. For example, grafting hydrophilic polymer chains, such as poly(ethylene glycol) (PEG), can impart amphiphilicity to the polymer, leading to self-assembly into micelles or other nanostructures in aqueous environments. Similarly, the attachment of fluorescent dyes or targeting ligands can yield materials suitable for bioimaging and drug delivery applications.

The degree of functionalization can be controlled by the initial feed ratio of Methyl 3,5-Bis(propargyloxy)benzoate during polymerization. Subsequent click reactions can be driven to completion, ensuring a high and predictable level of modification.

The following table presents hypothetical data on the post-polymerization modification of a poly(methyl methacrylate-co-Methyl 3,5-Bis(propargyloxy)benzoate) copolymer with an azide-terminated PEG chain.

| Polymer Precursor | [Alkyne]:[Azide-PEG]:[Cu(I)] | Reaction Time (h) | Functionalization Efficiency (%) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |

| P(MMA-co-MPB)10% | 1:1.2:0.1 | 24 | >98 | 25,400 | 1.25 |

| P(MMA-co-MPB)20% | 1:1.2:0.1 | 24 | >98 | 40,800 | 1.28 |

This is a hypothetical data table for illustrative purposes.

Role in Emulsion Polymerization for Defined Nanostructures

RAFT emulsion polymerization is a powerful technique for the one-pot synthesis of well-defined polymer nanoparticles with controlled size, morphology, and surface functionality. nih.gov The use of functional monomers like Methyl 3,5-Bis(propargyloxy)benzoate in RAFT emulsion polymerization allows for the creation of "clickable" nanoparticles.

In a typical RAFT emulsion polymerization setup, a hydrophilic macro-CTA is used to stabilize the growing hydrophobic polymer chains, leading to the formation of block copolymer nanoparticles. By including Methyl 3,5-Bis(propargyloxy)benzoate in the monomer feed for the core-forming block, nanoparticles with alkyne functionalities concentrated in their core or distributed throughout the particle can be synthesized.

These alkyne-functionalized nanoparticles serve as versatile platforms for further modification. The click reaction can be performed on the nanoparticles post-synthesis to introduce various functionalities. For instance, cross-linking agents can be clicked into the core to enhance the stability of the nanoparticles, or bioactive molecules can be attached to the surface (if the alkyne groups are present there) for targeted applications. The ability to precisely control the placement and density of the functional groups within the nanostructure is a key advantage of this approach.

Illustrative findings for the synthesis of functional nanoparticles via RAFT emulsion polymerization are presented in the table below.

| [Macro-CTA]:[Monomer]:[MPB]:[Initiator] | Solids Content (%) | Particle Size (nm) | PDI | Morphology |

| 1:200:20:0.2 | 20 | 85 | 0.05 | Spherical |

| 1:200:40:0.2 | 20 | 92 | 0.07 | Spherical |

This is a hypothetical data table for illustrative purposes.

Contributions to Advanced Materials Engineering

Design and Fabrication of Anisotropic Polymer Nanostructures

Current research does not provide specific examples of "Methyl 3,5-Bis(propargyloxy)benzoate" being utilized in the design and fabrication of anisotropic polymer nanostructures.

Synthesis of Polymer Nanoworms and Nanorods

There is no available scientific literature that describes the synthesis of polymer nanoworms and nanorods using "Methyl 3,5-Bis(propargyloxy)benzoate" as a monomer or functionalizing agent.

Morphological Control through Architectural Design

Detailed research findings on the use of "Methyl 3,5-Bis(propargyloxy)benzoate" for achieving morphological control in polymer nanostructures through architectural design are not present in the current body of scientific publications.

Development of Stimuli-Responsive and Adaptive Materials

The application of "Methyl 3,5-Bis(propargyloxy)benzoate" in the development of stimuli-responsive and adaptive materials is an area that has not been explored in the available research.

Systems Exhibiting Temperature-Directed Morphology Transformation (TDMT)

There are no published studies that investigate the use of "Methyl 3,5-Bis(propargyloxy)benzoate" in polymeric systems that exhibit Temperature-Directed Morphology Transformation (TDMT).

Principles of Tunable Structural Reorganization in Polymeric Systems

The principles of tunable structural reorganization in polymeric systems have been studied with various monomers and functional groups; however, research specifically implicating "Methyl 3,5-Bis(propargyloxy)benzoate" in these systems is not available.

Surface Functionalization of Inorganic Nanomaterials

While the propargyloxy groups present in "Methyl 3,5-Bis(propargyloxy)benzoate" are known to be reactive and suitable for "click" chemistry reactions, which are often employed for surface functionalization, there is a lack of specific research demonstrating its application in the functionalization of inorganic nanomaterials. The potential for this compound to act as a ligand for modifying the surfaces of nanoparticles remains a theoretical possibility that has not been substantiated by published research findings.

Grafting onto Gold Nanoparticles for Hybrid Materials

The functionalization of gold nanoparticles (AuNPs) is a critical step in the development of hybrid materials for applications ranging from biomedical sensing to catalysis. The surface of gold nanoparticles provides a robust platform for the attachment of organic molecules, which can impart new functionalities and improve stability. While direct studies detailing the use of "Methyl 3,5-bis(propargyloxy)benzoate" for grafting onto gold nanoparticles are not prevalent in the reviewed literature, the chemical nature of the compound suggests a strong potential for this application.

The two propargyl groups of "Methyl 3,5-bis(propargyloxy)benzoate" are ideal candidates for "thiol-yne" click chemistry reactions. This type of reaction involves the addition of a thiol group across the carbon-carbon triple bond of the alkyne, a process that can be initiated by radicals or light. Gold nanoparticles are commonly stabilized with thiol-containing ligands, which form strong gold-sulfur bonds. In a potential synthetic route, these thiol-functionalized gold nanoparticles could be reacted with "Methyl 3,5-bis(propargyloxy)benzoate". The propargyl groups would serve as anchor points for the nanoparticles, creating a stable hybrid material.

The resulting hybrid material would possess a core-shell structure, with the gold nanoparticle at the core and a shell of "Methyl 3,5-bis(propargyloxy)benzoate" molecules. This organic shell could then be further modified, taking advantage of the benzoate (B1203000) ester group or the aromatic ring for additional functionalization. The bifunctional nature of the "Methyl 3,5-bis(propargyloxy)benzoate" molecule could also enable the cross-linking of gold nanoparticles, leading to the formation of nanoparticle assemblies with interesting collective optical and electronic properties.

Table 1: Potential Reaction Scheme for Grafting onto Gold Nanoparticles

| Step | Description | Reactants | Potential Product |

|---|---|---|---|

| 1 | Stabilization of Gold Nanoparticles | HAuCl4, Thiol-containing ligand (e.g., mercaptopropionic acid) | Thiol-functionalized Gold Nanoparticles |

Exploration in Optoelectronic and Non-linear Optical Materials

The search for new materials with significant non-linear optical (NLO) properties is a major focus in materials science, driven by the demand for advanced optoelectronic devices such as optical switches and frequency converters. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are known to exhibit large NLO responses.

While specific research on the optoelectronic and non-linear optical properties of "Methyl 3,5-bis(propargyloxy)benzoate" is limited, its molecular structure contains elements that are of interest for NLO applications. The central benzene (B151609) ring acts as a π-system, and the propargyloxy groups can be chemically modified to introduce donor or acceptor groups, which is a common strategy for enhancing NLO properties.

For instance, the terminal alkynes of the propargyl groups can be utilized in Sonogashira coupling reactions to extend the π-conjugation of the molecule by linking it to other aromatic systems. Furthermore, the propargyl groups can participate in the formation of polymers with conjugated backbones. A study on a structurally related polymer, poly(2,5-bis(but-2-ynyloxy) benzoate), which contains a polar diacetylene chromophore, demonstrated excellent quadratic non-linear optical properties. nih.gov This suggests that polymers derived from "Methyl 3,5-bis(propargyloxy)benzoate" could also exhibit interesting NLO behavior.

The investigation of such materials would typically involve techniques like the Z-scan method to determine the non-linear refractive index and non-linear absorption coefficient. Theoretical calculations based on density functional theory (DFT) could also be employed to predict the hyperpolarizability of the molecule, providing insights into its potential NLO performance.

Table 2: Potential Strategies for NLO Material Development

| Strategy | Description | Key Reaction | Potential Outcome |

|---|---|---|---|

| Extension of π-Conjugation | Linking the molecule to other aromatic systems to increase the length of the conjugated system. | Sonogashira Coupling | Enhanced molecular hyperpolarizability. |

| Polymerization | Forming polymers with conjugated backbones incorporating the benzoate core. | Cycloaddition or other polymerization reactions | Bulk material with significant non-linear optical susceptibility. |

Emerging Research Directions and Interdisciplinary Prospects

Rational Design of Novel Propargyl-Functionalized Monomers

The design of functional polymers for specific applications often begins at the monomer level. mdpi.com The "rational design" of monomers involves a strategic approach to creating molecules with specific chemical functionalities that will impart desired properties to the resulting polymer. nih.gov In the context of propargyl-functionalized monomers like Methyl 3,5-bis(propargyloxy)benzoate, the design principles revolve around leveraging the versatility of the propargyl group for creating high-performance materials. rsc.orgpageplace.dersc.org

The core structure of Methyl 3,5-bis(propargyloxy)benzoate offers several avenues for modification to tailor the properties of the resulting polymers. The central benzoate (B1203000) ring provides rigidity, while the propargyl groups introduce sites for cross-linking or further functionalization. rsc.org The design of novel monomers based on this scaffold can involve:

Modification of the Aromatic Core: Replacing the methyl benzoate core with other aromatic systems to alter the thermal stability, processability, and electronic properties of the final polymer.

Introduction of Additional Functional Groups: Incorporating other chemical moieties onto the aromatic ring to introduce new functionalities, such as fluorescence or specific binding capabilities.

Varying the Linker: Changing the ether linkage of the propargyl group to other types of connections to influence the flexibility and reactivity of the monomer.

A key aspect of the rational design of these monomers is the ability to create polymers with controlled architectures. The bifunctional nature of Methyl 3,5-bis(propargyloxy)benzoate allows for the formation of linear polymers, cross-linked networks, and highly branched structures like dendrimers. The choice of co-monomers and polymerization conditions plays a crucial role in determining the final material properties.

Advanced Spectroscopic and Chromatographic Techniques for Material Elucidation

The characterization of polymers and complex macromolecules derived from Methyl 3,5-bis(propargyloxy)benzoate requires a suite of advanced analytical techniques to fully elucidate their structure, molecular weight, and purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) is fundamental for confirming the chemical structure of the monomer and the resulting polymers. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the detailed structural analysis of complex polymer architectures, enabling the unambiguous assignment of all proton and carbon signals, even in intricate macromolecular systems. nih.govubc.camdpi.com Gel-state NMR spectroscopy is an emerging technique that can provide liquid-state-like 2D NMR spectra for both insoluble and soluble fractions of polymeric materials, offering valuable insights into the structural changes that occur during polymerization and degradation. digitellinc.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the monomer and to monitor their transformation during polymerization. The disappearance of the characteristic alkyne C-H stretching vibration and the appearance of new bands corresponding to the formed linkages (e.g., triazole rings in click chemistry) provide evidence of successful reaction. mdpi.com

Chromatographic Techniques:

Gel Permeation Chromatography (GPC): GPC is a powerful tool for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. researchgate.netcmu.edunih.gov This information is critical for understanding the relationship between the polymer's structure and its physical properties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is an essential technique for the precise determination of the molecular weight of polymers and for the characterization of their end groups. researchgate.netresearchgate.netfrontiersin.org The combination of GPC and MALDI-TOF MS provides a comprehensive analysis of the molecular weight characteristics of polymeric materials. researchgate.netcmu.edunih.gov

The following table summarizes the application of these techniques in the characterization of materials derived from propargyl-functionalized monomers:

| Analytical Technique | Information Obtained | Relevance to Material Elucidation |

| 1D & 2D NMR | Detailed chemical structure, monomer conversion, polymer microstructure | Confirms the successful synthesis and provides detailed insight into the architecture of the polymer. nih.govubc.camdpi.com |

| FTIR | Presence and transformation of functional groups | Monitors the progress of polymerization and confirms the formation of new chemical bonds. mdpi.com |

| GPC | Molecular weight and polydispersity | Correlates the size of the polymer chains with their physical and mechanical properties. researchgate.netcmu.edunih.gov |

| MALDI-TOF MS | Precise molecular weight, end-group analysis | Provides detailed information on the molecular composition and purity of the polymer. researchgate.netresearchgate.netfrontiersin.org |

Computational Modeling of Reaction Mechanisms and Material Behavior

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms and predicting material properties. In the context of Methyl 3,5-bis(propargyloxy)benzoate, computational methods can provide valuable insights into its reactivity and the behavior of the resulting materials at a molecular level.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of Methyl 3,5-bis(propargyloxy)benzoate. researchgate.netdntb.gov.ua These calculations can help in understanding the mechanism of reactions involving the propargyl groups, such as cycloaddition reactions, and can be used to predict the regioselectivity and stereoselectivity of these transformations. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into its chemical reactivity and potential applications in electronic materials. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique for studying the dynamic behavior of polymers and other complex systems. researchgate.netmdpi.comyoutube.commdpi.com For polymers derived from Methyl 3,5-bis(propargyloxy)benzoate, MD simulations can be used to:

Predict the morphology and conformation of polymer chains.

Study the interactions between polymer chains and with other molecules, such as solvents or plasticizers. nih.gov

Investigate the mechanical properties of the bulk material.

Simulate the self-assembly of the monomers or polymers into ordered structures.

By combining DFT calculations and MD simulations, researchers can develop a comprehensive understanding of the structure-property relationships of materials derived from Methyl 3,5-bis(propargyloxy)benzoate, which can guide the rational design of new materials with tailored properties.

Synergistic Approaches in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create complex and functional assemblies of molecules. nih.gov The rigid aromatic core and the potential for hydrogen bonding and other weak interactions make Methyl 3,5-bis(propargyloxy)benzoate and its derivatives interesting candidates for crystal engineering and the construction of supramolecular architectures. researchgate.netnih.govnih.govresearchgate.netmdpi.comnih.gov

The self-assembly of molecules into well-defined structures is a key principle in supramolecular chemistry. The specific geometry and functional groups of Methyl 3,5-bis(propargyloxy)benzoate can direct its assembly in the solid state, leading to the formation of specific crystal packing arrangements. The study of these arrangements through techniques like X-ray crystallography can reveal the nature and hierarchy of the intermolecular interactions that govern the self-assembly process.

Furthermore, the propargyl groups can be used as reactive sites for post-assembly modification, allowing for the creation of robust, covalently linked supramolecular structures. This synergistic approach, combining the principles of supramolecular self-assembly with the covalent chemistry of the propargyl groups, opens up new avenues for the creation of novel materials with complex and hierarchical structures. Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another area where this compound could be explored to modify its physicochemical properties. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3,5-Bis(propargyloxy)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, methyl 3,5-dihydroxybenzoate is reacted with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Key parameters include temperature (80–100°C), reaction time (3–24 h), and stoichiometric excess of propargyl bromide (1.5–2.0 equivalents) to ensure complete substitution .

- Yield Optimization : Post-reaction purification via column chromatography (silica gel, petroleum ether:ethyl acetate gradients) is critical. Monitoring intermediates using TLC and optimizing solvent polarity during chromatography can improve yield and purity .

Q. How is the structural integrity of Methyl 3,5-Bis(propargyloxy)benzoate confirmed after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., propargyloxy protons at δ 4.84 ppm as doublets, aromatic protons at δ 7.15–6.63 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 361.2379 for analogous compounds) .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, with refinement using SHELX software to validate geometry .

Advanced Research Questions

Q. How can Methyl 3,5-Bis(propargyloxy)benzoate serve as a precursor for click chemistry-driven dendrimer synthesis?

- Methodology : The propargyl groups undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-terminated monomers. For example, reacting with azide-functionalized PEG or peptides generates triazole-linked dendrimers. Key steps include:

- Catalyst Optimization : Use CuI (5–10 mol%) with ligands like TBTA to enhance regioselectivity and reduce side reactions .

- Solvent Compatibility : DMF or DMSO at 40–60°C ensures solubility and reaction efficiency.

- Applications : Resulting dendrimers are used in drug delivery or as scaffolds for metal-organic frameworks (MOFs) .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis of derivatives?

- Case Study : Discrepancies in NMR shifts (e.g., unexpected splitting of propargyl signals) may arise from rotameric equilibria or impurities.

- Resolution : Variable-temperature NMR (VT-NMR) can suppress dynamic effects, while HSQC/HMBC correlations clarify connectivity .

- Cross-Validation : Compare with computational models (DFT-based chemical shift predictions) to confirm assignments .

Q. How can Methyl 3,5-Bis(propargyloxy)benzoate be integrated into porous materials like MOFs?

- Design Principles : The benzoate core acts as a rigid linker, while propargyl groups allow post-synthetic modification. For example:

- Coordination Networks : React with Zn(II) or Cu(II) salts under solvothermal conditions to form 2D/3D frameworks.

- Functionalization : Click chemistry introduces functional groups (e.g., -COOH, -NH₂) to enhance gas adsorption or catalytic properties .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of Methyl 3,5-Bis(propargyloxy)benzoate, and how are they addressed?

- Challenges :

- Exothermic Reactions : Rapid addition of propargyl bromide in large batches can cause thermal runaway.

- Purification Bottlenecks : Column chromatography becomes impractical at >10 g scales.

- Solutions :

- Process Control : Use dropwise addition and cooling baths to manage exotherms.

- Alternative Purification : Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

Q. How do solvent polarity and temperature influence the regioselectivity of propargyl group reactions?

- Experimental Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.